molecular formula C10H9FN2 B7844674 1-(2-Fluorobenzyl)-1H-imidazole CAS No. 102993-74-8

1-(2-Fluorobenzyl)-1H-imidazole

Cat. No. B7844674
CAS RN: 102993-74-8
M. Wt: 176.19 g/mol
InChI Key: GZGYLPWGDLATLG-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H9FN2 and its molecular weight is 176.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluorobenzyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorobenzyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis Approaches : A study detailed the synthesis of related compounds, highlighting the process involving cyclization, N-alkylation, hydrolyzation, and chlorination. These methods may apply to the synthesis of 1-(2-Fluorobenzyl)-1H-imidazole (Huang Jin-qing, 2009).

Medicinal Chemistry and Anticancer Research

  • Cytotoxic Evaluation : Research on derivatives of 1-(4-fluorobenzyl)-1H-imidazole has shown promising cytotoxic effects towards cancer cells, such as human breast cancer cell lines (M. Ganga & K. Sankaran, 2020).
  • Anticonvulsant Activity : Analogs of 1-(2-Fluorobenzyl)-1H-imidazole have been studied for anticonvulsant properties. These studies are crucial in understanding the potential therapeutic applications of these compounds (J. Kelley et al., 1995).

Material Science and Nanotechnology

  • Fluoropolymer Synthesis : In material science, fluorinated copolymers with imidazole functions have been synthesized, and their properties explored for various applications, potentially including those related to 1-(2-Fluorobenzyl)-1H-imidazole (B. Campagne et al., 2013).

Imaging and Diagnostics

  • Imaging Applications : Derivatives of 1-(2-Fluorobenzyl)-1H-imidazole have been used in the development of potential radioligands for imaging, such as in PET studies, which could have implications for diagnostic imaging (R. Iwata et al., 2000).

Fluorescent Properties and Sensing

  • pH-Dependent Optical Properties : Studies on the optical properties of imidazole derivatives, including fluorescence and pH sensitivity, provide insights that could be applicable to 1-(2-Fluorobenzyl)-1H-imidazole. This is relevant for developing pH probes and other sensing applications (M. Berezin et al., 2009).

Corrosion Inhibition

  • Corrosion Inhibition : The use of imidazole derivatives as corrosion inhibitors, particularly in acidic environments, showcases another potential application area. This research could guide the use of 1-(2-Fluorobenzyl)-1H-imidazole in similar contexts (Bhaskaran et al., 2019).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGYLPWGDLATLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606914
Record name 1-[(2-Fluorophenyl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorobenzyl)-1H-imidazole

CAS RN

102993-74-8
Record name 1-[(2-Fluorophenyl)methyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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